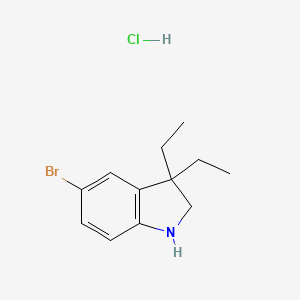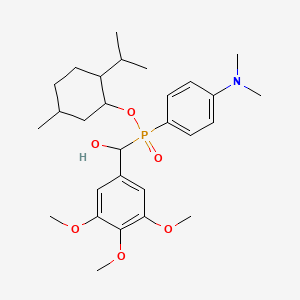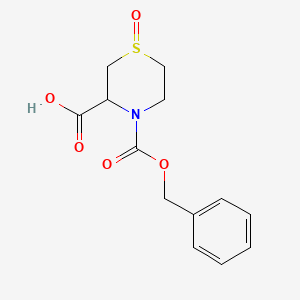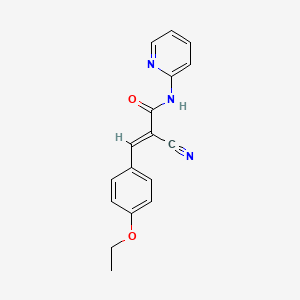![molecular formula C25H20N2O6 B2355213 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 888462-56-4](/img/structure/B2355213.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide, commonly known as BDBCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, drug delivery systems, and imaging agents.
Scientific Research Applications
Synthesis and Characterization
- A study synthesized and characterized a series of derivatives integrating quinoline, pyrazole, and benzofuran moieties, including compounds related to the specified chemical. This research contributed to understanding the chemical properties and potential applications of these compounds (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Biological Evaluation
- Investigations into pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties have been conducted. These studies, involving similar chemical structures, have contributed to the exploration of new medicinal compounds with potential therapeutic applications (Popsavin et al., 2002).
Antimicrobial and Antiviral Activity
- Novel compounds derived from benzofuran, including those structurally related to the mentioned chemical, have been synthesized and evaluated for their antimicrobial and antiviral activities. Such studies expand the potential use of these compounds in treating various infections (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Studies
- Research has been conducted on the synthesis and antioxidant studies of new N-substituted benzyl/phenyl compounds, including those structurally similar to the specified chemical. This provides insights into the potential use of these compounds as antioxidants (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Molecular Docking Analysis
- Studies involving molecular docking analysis of similar compounds have been carried out. These analyses are crucial in understanding how these compounds interact with biological targets, providing a foundation for drug development (Al-Ostoot et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-15-6-2-4-8-18(15)30-13-22(28)27-23-17-7-3-5-9-19(17)33-24(23)25(29)26-16-10-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOWGJGXFVVBPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1-azaspiro[4.5]decan-3-amine](/img/structure/B2355130.png)



![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine](/img/structure/B2355142.png)
![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)
![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)
![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)